2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antifungal, and antidepressant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the synthesis of 2-chloro-3-formyl-6-methylquinoline, which is then reduced to 2-chloro-3-(hydroxymethyl)-6-methylquinoline using sodium borohydride in methanol . This intermediate is then converted to 2-chloro-3-(chloromethyl)-6-methylquinoline by refluxing with thionyl chloride in dry benzene . The final step involves the nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in absolute ethanol in the presence of triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques might be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: This is a key reaction in its synthesis, where the chlorine atom is replaced by an amine group.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly during its synthesis.
Cyclization: This reaction is crucial for forming the isoindole ring structure.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for the reduction of formyl groups to hydroxymethyl groups.
Thionyl Chloride (SOCl2): Used for converting hydroxymethyl groups to chloromethyl groups.
Triethylamine (TEA): Acts as a base in nucleophilic substitution reactions.
Major Products
The major product of these reactions is the target compound, this compound. By-products may include unreacted starting materials and side products from incomplete reactions.
Scientific Research Applications
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(chloromethyl)-6-methylquinoline: An intermediate in the synthesis of the target compound.
N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline: Another quinoline derivative with similar pharmacological properties.
Quinolinyl-pyrazoles: Compounds with similar structural features and biological activities.
Uniqueness
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a quinoline ring and an isoindole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Introduction
The compound 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is an organic molecule notable for its unique structural features, including a quinoline and isoindole moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C_{16}H_{14}ClN_{2}O_{2}
- Molecular Weight : Approximately 336.8 g/mol
- CAS Number : 2742661-28-3
The compound's structure includes a chloro-substituent on the quinoline ring, which can significantly influence its biological interactions and reactivity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Preliminary studies have shown that This compound demonstrates activity against various bacterial strains. Specifically, it has been noted to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Effects
The compound has also been investigated for its anticancer properties. In vitro assays suggest it may inhibit cell proliferation in several cancer cell lines. For instance, studies have indicated that it can modulate pathways related to cancer progression by targeting specific enzymes or receptors involved in tumor growth .
The mechanism of action for this compound likely involves binding to specific biological targets. It has been observed to inhibit certain enzymatic activities linked to cancer and microbial resistance. The dual functionality derived from both the quinoline and isoindole structures enhances its potential biological activity compared to similar compounds.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methylisoindole | Isoindole core | Antimicrobial |
3-Methylquinoline | Quinoline core | Anticancer |
Isoindolo[2,1-a]quinoline | Fused isoindole and quinoline | Antiviral |
This table illustrates how the unique structural elements of This compound may enhance its biological activity compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : In vitro experiments demonstrated that the compound inhibited proliferation in breast cancer cell lines with an IC50 value indicative of its potency. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway .
Properties
Molecular Formula |
C19H13ClN2O2 |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
2-[(2-chloro-3-methylquinolin-6-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H13ClN2O2/c1-11-8-13-9-12(6-7-16(13)21-17(11)20)10-22-18(23)14-4-2-3-5-15(14)19(22)24/h2-9H,10H2,1H3 |
InChI Key |
NFTOTMVANMFNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.